molecular formula C17H12N2O2 B12529973 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile CAS No. 656233-99-7

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile

Cat. No.: B12529973
CAS No.: 656233-99-7
M. Wt: 276.29 g/mol
InChI Key: HQSOFXSCXCECAF-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is a complex organic compound with a unique structure that includes both isoquinoline and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the isoquinoline moiety .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Formation of 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile.

    Reduction: Formation of 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The nitrile group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzylamine
  • 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile
  • 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid

Uniqueness

3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .

Properties

CAS No.

656233-99-7

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile

InChI

InChI=1S/C17H12N2O2/c1-21-17-13-6-3-7-15(20)16(13)14(10-19-17)12-5-2-4-11(8-12)9-18/h2-8,10,20H,1H3

InChI Key

HQSOFXSCXCECAF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC(=C3)C#N

Origin of Product

United States

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